(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, including pyrimidine, pyrazole, and pyran derivatives, starting from chalcones related to "(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one," has been a significant area of research. These compounds exhibit potent anti-inflammatory and antioxidant activities, showcasing their potential as chemotherapeutic agents due to the diverse biological efficiency associated with the thiophene moiety and chalcone framework (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial and Antifungal Activities
Derivatives of thiophene and isoxazol, linked with s-pyrimidine, have been synthesized and tested for their antimicrobial and antifungal activities. The structural modifications in these derivatives highlight their potential application in treating microbial infections, underscoring the versatility of the core structure in generating bioactive molecules (Al-Omran & El-Khair, 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives synthesized from similar structural frameworks have been evaluated as anticancer and anti-5-lipoxygenase agents. These derivatives highlight the compound's utility in developing therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, potentially derived from or related to the compound , have been developed for green and near-infrared electrochromics. These materials exhibit different colors under various voltages and are significant for applications in display technologies and smart windows, demonstrating the compound's role in advanced material science (Ming et al., 2015).
Phosphorescent Material Development
The compound's derivatives have been used to explore reversible phosphorescent color switching in response to acid-base vapor stimuli. This application opens new avenues for creating dynamic functional materials that can change their properties based on external stimuli, useful in sensors and display technologies (Li & Yong, 2019).
properties
IUPAC Name |
(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(4-3-11-2-1-7-18-11)15-6-5-12-10(9-15)8-14-17-12/h1-4,7-8H,5-6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNMVIUJDEFBH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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